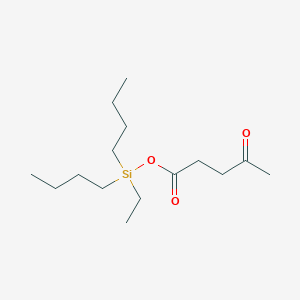
(Dichloromethylidene)(oxo)tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethylidene)(oxo)tungsten is a chemical compound with the molecular formula CCl₂OW It is a tungsten-based compound that features a dichloromethylidene group and an oxo ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(oxo)tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with dichloromethane (CH₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{WCl}_6 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CCl}_2\text{OW} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (Dichloromethylidene)(oxo)tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The dichloromethylidene group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as phosphines (PR₃) and amines (NR₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides.
Applications De Recherche Scientifique
(Dichloromethylidene)(oxo)tungsten has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other tungsten-based compounds.
Mécanisme D'action
The mechanism of action of (Dichloromethylidene)(oxo)tungsten involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands and substrates, facilitating chemical transformations. The oxo ligand plays a crucial role in these interactions, enabling the compound to act as a catalyst in various reactions.
Similar Compounds:
Tungsten hexachloride (WCl₆): A precursor for the synthesis of this compound.
Tungsten oxides (WO₃): Compounds with similar oxidation states but different ligands.
Tungsten hydrides (WHₓ): Compounds with hydrogen ligands instead of dichloromethylidene.
Uniqueness: this compound is unique due to the presence of the dichloromethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and material science.
Propriétés
| 75213-82-0 | |
Formule moléculaire |
CCl2OW |
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
dichloromethylidene(oxo)tungsten |
InChI |
InChI=1S/CCl2.O.W/c2-1-3;; |
Clé InChI |
ZVULXYYHUBBOJZ-UHFFFAOYSA-N |
SMILES canonique |
C(=[W]=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

